molecular formula C14H20N2O6S B2582770 N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899968-32-2

N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2582770
CAS RN: 899968-32-2
M. Wt: 344.38
InChI Key: JAZLLWMATACXIB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a pearl white powder . It is practically insoluble or insoluble . More detailed physical and chemical properties are not available in the resources.

Scientific Research Applications

Novel Electroactive Material for Zinc Ion-Selective Electrodes

Sulipride drug, which shares a structural resemblance with the queried compound by having a complex sulfamoyl and methoxyethyl moiety, has been utilized as an electroactive material for the development of PVC-based Zn2+-selective electrodes. These electrodes demonstrate a broad working concentration range, a Nernstian slope of 29.3 mV per decade, and a quick response time, indicating their potential for precise zinc(II) ion detection in geological and environmental samples (Saleh & Gaber, 2001).

Computational Analysis in Toxicological Evaluation

In the evaluation of new therapeutic agents, computational Quantitative Structure-Activity Relationship (QSAR) analysis plays a crucial role. For instance, a series of N(1)-benzylidene pyridine-2-carboxamidrazone anti-tuberculosis compounds, structurally related to the queried compound, were evaluated using human mononuclear leucocytes to determine their cytotoxicity. Computational analysis facilitated the design of future agents with lower toxicity and higher activity, highlighting the importance of computational tools in the early stages of drug development (Coleman et al., 2003).

properties

IUPAC Name

N-[2-(1-methoxypropan-2-ylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S/c1-10(8-20-2)16-23(18,19)6-5-15-14(17)11-3-4-12-13(7-11)22-9-21-12/h3-4,7,10,16H,5-6,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZLLWMATACXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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